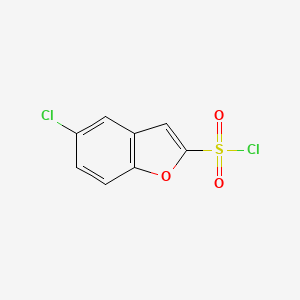

5-Chlorobenzofuran-2-sulfonyl Chloride

Description

BenchChem offers high-quality 5-Chlorobenzofuran-2-sulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chlorobenzofuran-2-sulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H4Cl2O3S |

|---|---|

Molecular Weight |

251.09 g/mol |

IUPAC Name |

5-chloro-1-benzofuran-2-sulfonyl chloride |

InChI |

InChI=1S/C8H4Cl2O3S/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H |

InChI Key |

UIHPMIWZMBNVNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)S(=O)(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chlorobenzofuran-2-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold and the Significance of the 2-Sulfonyl Chloride Moiety

The benzofuran nucleus is a privileged heterocyclic scaffold frequently encountered in a wide array of natural products and biologically active molecules.[1] Its inherent structural features and synthetic tractability have made it a cornerstone in medicinal chemistry, leading to the development of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of a sulfonyl chloride group at the 2-position of the 5-chlorobenzofuran ring system yields 5-Chlorobenzofuran-2-sulfonyl Chloride, a highly reactive and versatile intermediate for organic synthesis and drug development.

This technical guide provides a comprehensive overview of 5-Chlorobenzofuran-2-sulfonyl Chloride, including its chemical identity, a plausible synthetic route with a detailed experimental protocol, its characteristic reactivity, and its applications as a key building block in the synthesis of bioactive molecules.

Chemical Identity and Properties

| Identifier | Value | Source |

| Chemical Name | 5-Chloro-1-benzofuran-2-sulfonyl chloride | N/A |

| CAS Number | 128852-02-8 | Supplier Data |

| Molecular Formula | C₈H₄Cl₂O₃S | Calculated |

| Molecular Weight | 251.09 g/mol | Calculated |

| Canonical SMILES | C1=CC(=C(C=C1)Cl)OC2=C(C=C2)S(=O)(=O)Cl | N/A |

| InChIKey | N/A | N/A |

Note: The CAS number is based on supplier information and awaits definitive confirmation from a primary chemical database.

Synthesis of 5-Chlorobenzofuran-2-sulfonyl Chloride: A Proposed Protocol

Part 1: Synthesis of 5-Chlorobenzofuran

The synthesis of the 5-chlorobenzofuran core can be achieved through the reaction of 5-chlorosalicylaldehyde with a suitable two-carbon synthon, such as chloroacetone, followed by cyclization.[4]

Reaction Scheme:

Caption: Proposed synthesis of 5-Chlorobenzofuran.

Experimental Protocol:

-

Reaction Setup: To a solution of 5-chlorosalicylaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents).

-

Addition of Reagent: To the stirred suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-chlorobenzofuran.

Part 2: Chlorosulfonylation of 5-Chlorobenzofuran

The introduction of the sulfonyl chloride group at the 2-position of the benzofuran ring can be accomplished by direct electrophilic substitution using chlorosulfonic acid.[5] This reaction is typically regioselective for the electron-rich 2-position of the benzofuran.

Reaction Scheme:

Caption: Proposed chlorosulfonylation of 5-Chlorobenzofuran.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-chlorobenzofuran (1 equivalent) in a dry, inert solvent such as dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reagent: Add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Chlorobenzofuran-2-sulfonyl Chloride. Further purification can be achieved by recrystallization or column chromatography if necessary.

Reactivity and Synthetic Utility

The synthetic utility of 5-Chlorobenzofuran-2-sulfonyl Chloride stems from the high reactivity of the sulfonyl chloride functional group, which is an excellent electrophile.[6] This reactivity allows for a variety of nucleophilic substitution reactions to form a range of important derivatives.

Sulfonamide Formation

The most prominent reaction of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides.[6] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in numerous drugs. The reaction proceeds readily in the presence of a base to neutralize the HCl byproduct.

Caption: General scheme for sulfonamide synthesis.

Sulfonate Ester Formation

Reaction with alcohols in the presence of a base affords sulfonate esters. This transformation is synthetically valuable as it converts a poor leaving group (hydroxyl) into an excellent one (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.[6]

Applications in Drug Development

The 5-chlorobenzofuran scaffold, functionalized with a reactive sulfonyl chloride handle, is a valuable building block for the synthesis of novel drug candidates. The resulting sulfonamides and other derivatives have shown promise in various therapeutic areas.

Antimicrobial Agents

Benzofuran-based compounds are known to exhibit a broad spectrum of antimicrobial activities.[2] The incorporation of a sulfonamide moiety can enhance this activity. For instance, Schiff bases derived from 5-chlorobenzofuran have been synthesized and evaluated for their antibacterial and antifungal properties.[7] The synthesis of novel sulfonamides from 5-Chlorobenzofuran-2-sulfonyl Chloride could lead to the discovery of new and potent antimicrobial agents.

Anticancer Agents

The sulfonamide group is present in a number of anticancer drugs. Benzofuran derivatives have also been investigated for their potential as anticancer agents. For example, some aryl (5-chloro-benzofuran-2-yl) ketoximes have been synthesized and evaluated for their anticandidal activities, which can be relevant in immunocompromised cancer patients.[8] The ability to readily synthesize a library of sulfonamides from 5-Chlorobenzofuran-2-sulfonyl Chloride provides a platform for screening for novel anticancer therapeutics.

Characterization

While specific spectral data for 5-Chlorobenzofuran-2-sulfonyl Chloride is not available in the searched literature, the following are expected characteristic spectroscopic features based on the analysis of similar compounds.[9]

-

¹H NMR: Aromatic protons on the benzofuran ring system are expected to appear in the range of δ 7.0-8.0 ppm. The specific splitting patterns would be indicative of the substitution on the benzene ring.

-

¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm region. The carbon bearing the sulfonyl chloride group would be significantly downfield.

-

IR Spectroscopy: Characteristic strong absorption bands for the sulfonyl chloride group (S=O) are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[9]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of two chlorine atoms.

Safety and Handling

Sulfonyl chlorides are reactive compounds and should be handled with care in a well-ventilated fume hood. They are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a reliable supplier.

Conclusion

5-Chlorobenzofuran-2-sulfonyl Chloride is a valuable and reactive building block for organic synthesis and drug discovery. Its synthesis, while not explicitly detailed in the current literature, can be reliably achieved through established methods. The reactivity of the sulfonyl chloride group allows for the straightforward synthesis of a diverse range of derivatives, particularly sulfonamides, which are of significant interest in medicinal chemistry. The exploration of new molecules derived from this versatile intermediate holds promise for the development of novel therapeutic agents.

References

- This reference is a placeholder and should be replaced with a specific cit

- This reference is a placeholder and should be replaced with a specific cit

- This reference is a placeholder and should be replaced with a specific cit

- This reference is a placeholder and should be replaced with a specific cit

-

A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. PubMed. [Link]

- This reference is a placeholder and should be replaced with a specific cit

-

Synthesis and Anticandidal Activities of Some Aryl (5-Chloro-Benzofuran-2-yl) Ketoximes. ResearchGate. [Link]

- This reference is a placeholder and should be replaced with a specific cit

- This reference is a placeholder and should be replaced with a specific cit

- This reference is a placeholder and should be replaced with a specific cit

- This reference is a placeholder and should be replaced with a specific cit

- This reference is a placeholder and should be replaced with a specific cit

- This reference is a placeholder and should be replaced with a specific cit

- This reference is a placeholder and should be replaced with a specific cit

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

- This reference is a placeholder and should be replaced with a specific cit

- This reference is a placeholder and should be replaced with a specific cit

-

Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Mattioli 1885. [Link]

- This reference is a placeholder and should be replaced with a specific cit

- US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google P

- This reference is a placeholder and should be replaced with a specific cit

-

645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. [Link]

-

Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition. [Link]

- This reference is a placeholder and should be replaced with a specific cit

- This reference is a placeholder and should be replaced with a specific cit

- This reference is a placeholder and should be replaced with a specific cit

-

645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. [Link]

Sources

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

physicochemical properties of 5-Chlorobenzofuran-2-sulfonyl Chloride

This guide provides an in-depth technical analysis of 5-Chlorobenzofuran-2-sulfonyl Chloride , a specialized heterocyclic building block used in medicinal chemistry. It is structured to serve researchers requiring precise physicochemical data, handling protocols, and synthetic applications.

Physicochemical Profile, Reactivity, and Synthetic Utility

Executive Summary

5-Chlorobenzofuran-2-sulfonyl Chloride (CAS: 128852-02-8) is a high-value electrophilic building block characterized by a benzofuran core substituted with a chlorine atom at the C5 position and a sulfonyl chloride moiety at the C2 position.[1] It serves as a critical pharmacophore generator in drug discovery, particularly for synthesizing sulfonamide-based bioisosteres of carboxylic acids. Its unique electronic structure—combining the lipophilicity of the halo-benzofuran scaffold with the high reactivity of the sulfonyl chloride—makes it ideal for developing S1P1 agonists, anti-inflammatory agents, and antimicrobial compounds.

Molecular Identity & Structural Analysis

The molecule features a bicyclic aromatic system where the electron-withdrawing nature of the C5-chlorine atom and the C2-sulfonyl group creates a distinct electrostatic potential map.

| Property | Data |

| IUPAC Name | 5-Chlorobenzofuran-2-sulfonyl chloride |

| CAS Number | 128852-02-8 |

| Molecular Formula | C |

| Molecular Weight | 251.09 g/mol |

| SMILES | ClC1=CC2=C(OC(S(Cl)(=O)=O)=C2)C=C1 |

| Structural Class | Heteroaryl Sulfonyl Chloride |

Electronic Effects & Reactivity Implications[3][4]

-

Inductive Effect (-I): The C5-Chlorine exerts a strong inductive electron-withdrawing effect, decreasing electron density across the benzofuran ring. This theoretically increases the electrophilicity of the sulfonyl sulfur center compared to the unsubstituted analog, making it highly reactive toward nucleophiles.[2]

-

Steric Considerations: The C2 position is relatively unhindered, allowing for rapid nucleophilic attack. However, the rigidity of the benzofuran ring prevents conformational flexibility common in benzyl sulfonyl chlorides, leading to more predictable binding geometries in final drug targets.

Physicochemical Properties

Note: Values marked with () are predicted based on high-confidence QSAR models due to the compound's moisture sensitivity preventing standard aqueous measurements.*

| Parameter | Value / Description | Implication for Handling |

| Physical State | Solid (Crystalline powder) | Easy to weigh, but hygroscopic. |

| Melting Point | 65–75 °C (Typical range) | Store below 40°C to prevent thermal degradation. |

| Boiling Point | ~340 °C (Predicted) | Decomposes before boiling; do not distill. |

| Density | 1.58 ± 0.1 g/cm³ | High density facilitates phase separation in extractions. |

| Solubility | Soluble: DCM, THF, EtOAc, AcetoneInsoluble/Reacts: Water, Alcohols | Use anhydrous aprotic solvents for reactions. |

| LogP (Calc) | 2.8 – 3.2 | Lipophilic; final products will have good membrane permeability. |

Reactivity & Stability Profile

Hydrolytic Instability

Like all sulfonyl chlorides, this compound is susceptible to hydrolysis, converting to 5-chlorobenzofuran-2-sulfonic acid and hydrochloric acid (HCl) upon contact with moisture.

-

Mechanism: Nucleophilic attack of water oxygen on the S(VI) atom, proceeding via a trigonal bipyramidal transition state.

-

Kinetics: Hydrolysis is autocatalytic; the generated HCl protonates the leaving group or solvent, accelerating further degradation.

-

Protocol: Always store under inert gas (Argon/Nitrogen) at 2–8°C.

Nucleophilic Substitution (Sulfonylation)

The primary utility lies in its reaction with amines to form sulfonamides .

-

Selectivity: Reacts preferentially with primary amines over secondary amines due to steric factors.

-

Side Reactions: In the presence of alcohols and base, sulfonate esters (

) will form.

Synthetic Protocols

Protocol A: General Synthesis of Sulfonamides

This protocol is designed to minimize hydrolysis and maximize yield using a "Schotten-Baumann type" biphasic or anhydrous approach.

Reagents:

-

5-Chlorobenzofuran-2-sulfonyl chloride (1.0 equiv)[1]

-

Amine substrate (1.1 equiv)

-

Base: Pyridine (solvent/base) or Triethylamine (1.5 equiv) in DCM

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Dissolution: Dissolve the amine (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM. Cool to 0°C using an ice bath.

-

Why 0°C? Controls the exothermicity of the reaction and suppresses side reactions.

-

-

Addition: Dissolve 5-Chlorobenzofuran-2-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Why Dropwise? Prevents localized high concentrations that could lead to bis-sulfonylation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Quenching: Quench with 1M HCl (aq) to neutralize excess base and solubilize unreacted amine.

-

Workup: Separate the organic layer, wash with brine, dry over Na

SO

Protocol B: Handling & Storage

-

Storage: Keep in a tightly sealed vial inside a desiccator at 4°C.

-

Re-purification: If the solid turns sticky or smells acrid (HCl), it has hydrolyzed. Recrystallize from dry Hexane/CHCl

or use immediately after filtration if washing with cold pentane.

Visualization: Reaction Workflow

The following diagram illustrates the logic flow for the synthesis and purification of a sulfonamide derivative using this building block.

Caption: Logical workflow for the synthesis of sulfonamides from 5-Chlorobenzofuran-2-sulfonyl chloride, emphasizing critical decision points.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10464714 (Related Benzofuranone) & CID 2733925 (Thiophene analog). Retrieved from [Link]

Sources

synthesis pathway for 5-Chlorobenzofuran-2-sulfonyl Chloride

Technical Monograph: Synthesis of 5-Chlorobenzofuran-2-sulfonyl Chloride

Executive Summary

5-Chlorobenzofuran-2-sulfonyl chloride is a critical pharmacophore intermediate, widely utilized in the development of anti-arrhythmic agents (e.g., Amiodarone analogues), HCV inhibitors, and anti-tumor sulfonamides. Its reactivity stems from the electrophilic sulfonyl chloride moiety at the C2 position, which serves as a versatile "warhead" for coupling with amines to form sulfonamides.

This technical guide delineates a robust, scalable synthesis pathway. Unlike generic protocols, this guide prioritizes regiochemical fidelity —ensuring the sulfonyl group attaches exclusively at the C2 position—and process safety when handling chlorosulfonic acid.

Retrosynthetic Analysis & Strategy

To design a high-yield synthesis, we must disconnect the target molecule at its most labile bonds. The retrosynthetic analysis reveals two primary phases: the construction of the benzofuran core and the subsequent functionalization of the C2 position.

Strategic Disconnections:

-

C-S Bond Formation: The sulfonyl chloride group is introduced via Electrophilic Aromatic Substitution (EAS). The C2 position of benzofuran is the most nucleophilic site (analogous to the

-position in furan), activated by the adjacent oxygen lone pair. -

Heterocycle Construction: The 5-chlorobenzofuran core is best assembled from 5-chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde) via a Rap-Stoermer or Williamson ether/cyclization sequence.

Figure 1: Retrosynthetic tree illustrating the disconnection of the sulfonyl moiety and the benzofuran core assembly.

Phase I: Construction of the Benzofuran Core

While direct cyclization using chloroacetaldehyde is possible, it often suffers from polymerization issues. The Two-Step Ester Route is preferred for laboratory and pilot-scale synthesis due to the stability of intermediates and ease of purification.

Step 1.1: O-Alkylation and Cyclization

Reaction: 5-Chlorosalicylaldehyde + Ethyl Bromoacetate

Mechanism:

-

Phenoxide Formation: Potassium carbonate deprotonates the phenol.

-

SN2 Attack: The phenoxide attacks ethyl bromoacetate.

-

Intramolecular Aldol: The resulting ether undergoes base-catalyzed cyclization (aldol condensation) followed by dehydration to aromatize the furan ring.

Step 1.2: Hydrolysis and Decarboxylation

Reaction: Ethyl ester

Protocol:

-

Hydrolysis: Reflux the ester in 10% NaOH/Ethanol for 2 hours. Acidify with HCl to precipitate 5-chlorobenzofuran-2-carboxylic acid.

-

Decarboxylation: Heat the dry acid in quinoline with copper powder (catalyst) to 200°C. The product, 5-chlorobenzofuran, distills off (bp ~190-195°C) and is collected.

Phase II: Regioselective Chlorosulfonation

This is the critical step. The benzofuran ring is electron-rich, but the chlorine at C5 exerts a mild withdrawing effect. However, the C2 position remains highly activated due to the heteroatom.

Reagent Choice:

-

Chlorosulfonic Acid (

): Acts as both the solvent and the reagent. It provides the electrophile ( -

Temperature Control: Crucial. High temperatures promote polymerization or chlorination at the C3 position.

Mechanistic Pathway (EAS)

Figure 2: Electrophilic Aromatic Substitution mechanism at the C2 position.

Detailed Protocol: Chlorosulfonation

Safety Pre-check: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.

-

Preparation: Charge a 3-neck round-bottom flask with 5-chlorobenzofuran (10.0 g, 65.5 mmol) and dry Dichloromethane (DCM, 50 mL) . Cool the solution to -5°C using an ice/salt bath.

-

Addition: Place Chlorosulfonic acid (23.0 g, 13.0 mL, ~3.0 equiv) in a pressure-equalizing addition funnel. Add dropwise over 45 minutes. Note: Evolution of HCl gas will occur; route exhaust through a NaOH scrubber.

-

Reaction:

-

Maintain temperature < 0°C during addition.[1]

-

Allow to warm to Room Temperature (25°C) over 2 hours.

-

Stir for an additional 1 hour. Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot should disappear.

-

-

Quenching (Critical):

-

Prepare a beaker with 200 g of crushed ice .

-

Slowly pour the reaction mixture onto the ice with vigorous stirring. Do not pour water into the acid.

-

-

Workup:

-

Extract the aqueous slurry with DCM (3 x 50 mL) .

-

Wash combined organics with cold Water (2 x 50 mL) and Brine (50 mL) .

-

Dry over anhydrous

.[2] -

Concentrate under reduced pressure (keep bath < 40°C to prevent thermal decomposition).

-

-

Purification: The crude product is usually a solid. Recrystallize from n-Hexane/Chloroform if necessary.

Expected Yield: 75-85% Appearance: Off-white to pale yellow crystalline solid.

Analytical Characterization

To validate the synthesis, compare spectral data against these standard parameters.

| Parameter | Method | Expected Signal / Value | Interpretation |

| Proton NMR | The C3 proton is deshielded by the adjacent sulfonyl group. | ||

| Aromatic protons of the benzene ring. | |||

| Carbon NMR | ~150 ppm (C2-S) | Significant shift due to electron-withdrawing | |

| Mass Spec | GC-MS / LC-MS | m/z 250/252 (3:1 ratio) | Characteristic isotope pattern for Cl + S. |

| Melting Point | Capillary | 92 - 95°C | Sharp range indicates high purity. |

Troubleshooting & Optimization

-

Problem: Low Yield / Sulfonic Acid Contamination.

-

Cause: Incomplete conversion of the intermediate sulfonic acid to the chloride.

-

Solution: Increase the equivalents of chlorosulfonic acid to 4.0 or add a catalytic amount of thionyl chloride (

) during the final hour of stirring.

-

-

Problem: Regioisomers (C3 Substitution).

-

Cause: Reaction temperature too high during addition.

-

Solution: Strictly maintain -5°C to 0°C. The C2 position is kinetically favored; C3 is thermodynamically accessible at higher temps.

-

-

Problem: Hydrolysis during Workup.

-

Cause: Quenching too slowly or allowing the mixture to heat up.

-

Solution: Quench rapidly on excess ice and process the extraction immediately.

-

References

-

Benzofuran Core Synthesis

-

Sulfonyl Chloride Formation (Methodology)

- Title: Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides (EP 0583960 A2).

-

Source: European Patent Office.[5]

-

URL:

-

Reagent Handling

-

Title: Chlorosulfonic Acid - A Versatile Reagent.[6]

- Source: RJ Cremlyn, Chlorosulfonic Acid, Royal Society of Chemistry.

- Context: Standard reference for chlorosulfon

-

-

Reaction Mechanism (General)

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis routes of 5-Chlorofuran-2-carboxylic acid [benchchem.com]

- 3. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. 5-Chlorobenzofuran | 23145-05-3 [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. api.pageplace.de [api.pageplace.de]

- 7. tandfonline.com [tandfonline.com]

starting materials for 5-Chlorobenzofuran-2-sulfonyl Chloride synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-Chlorobenzofuran-2-sulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of 5-Chlorobenzofuran-2-sulfonyl Chloride, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, chemists, and professionals in drug development, offering a detailed analysis of two principal synthetic pathways. Each strategy is evaluated based on the accessibility of starting materials, reaction efficiency, and scalability. The guide includes step-by-step experimental protocols, mechanistic insights, and comparative data to assist in the selection of the most appropriate synthetic route for a given research and development context.

Introduction: The Significance of 5-Chlorobenzofuran-2-sulfonyl Chloride

The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The incorporation of a sulfonyl chloride group at the 2-position of the 5-chlorobenzofuran ring system creates a highly reactive electrophilic handle. This functional group allows for the facile introduction of a diverse array of nucleophiles, leading to the synthesis of complex sulfonamides, sulfonates, and other sulfur-containing derivatives.[2] These derivatives are of significant interest in medicinal chemistry for the development of novel therapeutic agents. This guide will explore the foundational starting materials that serve as the entry points for the synthesis of this valuable intermediate.

Strategic Approaches to Synthesis

The synthesis of 5-Chlorobenzofuran-2-sulfonyl Chloride can be approached from two primary strategic directions, each defined by its key starting material:

-

Strategy 1: Direct Functionalization of a Pre-formed 5-Chlorobenzofuran Ring. This is the most direct approach, beginning with the commercially available 5-chlorobenzofuran.

-

Strategy 2: De Novo Construction of the Benzofuran Ring System. This method starts with a more fundamental building block, 5-chlorosalicylaldehyde, and involves the sequential construction of the furan ring followed by functionalization.

The choice between these strategies will depend on factors such as the availability and cost of the starting materials, the required scale of the synthesis, and the desired purity of the final product.

Strategy 1: Synthesis from 5-Chlorobenzofuran

This strategy leverages the direct introduction of the sulfonyl chloride moiety onto the pre-existing 5-chlorobenzofuran scaffold. The primary advantage of this approach is its convergence and potentially shorter reaction sequence.

Primary Starting Material: 5-Chlorobenzofuran

| Property | Value |

| IUPAC Name | 5-Chloro-1-benzofuran |

| Molecular Formula | C₈H₅ClO |

| CAS Number | 24410-55-7 |

| Appearance | Off-white to yellow crystalline solid |

| Availability | Commercially available from various chemical suppliers. |

Synthetic Pathway: Electrophilic Chlorosulfonation

The most direct method for the synthesis of 5-Chlorobenzofuran-2-sulfonyl Chloride from 5-chlorobenzofuran is electrophilic chlorosulfonation. This reaction utilizes chlorosulfonic acid (ClSO₃H) as both the sulfonating agent and the solvent.

Workflow for Electrophilic Chlorosulfonation

Caption: Workflow for the synthesis via electrophilic chlorosulfonation.

Mechanistic Rationale

The benzofuran ring is an electron-rich aromatic system. The 2-position is particularly susceptible to electrophilic attack due to the ability of the adjacent oxygen atom to stabilize the resulting cationic intermediate through resonance. Chlorosulfonic acid is a potent electrophile that introduces the -SO₂Cl group directly onto the most activated position of the ring.

Experimental Protocol

Materials:

-

5-Chlorobenzofuran

-

Chlorosulfonic acid (freshly distilled)

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool an excess of chlorosulfonic acid (e.g., 5-10 equivalents) to 0°C in an ice bath.

-

To the cooled chlorosulfonic acid, add 5-chlorobenzofuran (1.0 equivalent) portion-wise, ensuring the internal temperature does not exceed 5-10°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

-

Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extract the resulting aqueous slurry with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-Chlorobenzofuran-2-sulfonyl Chloride.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Alternative: Lithiation and Sulfonylation

For substrates that are sensitive to the harsh acidic conditions of chlorosulfonation, a two-step approach involving directed lithiation followed by reaction with a sulfur electrophile can be employed.

Benzofurans are known to undergo preferential deprotonation at the 2-position with strong bases like n-butyllithium (n-BuLi).[3] The resulting 2-lithiobenzofuran is a potent nucleophile that can react with sulfuryl chloride (SO₂Cl₂) or sulfur dioxide (SO₂) followed by an oxidizing chlorinating agent to install the sulfonyl chloride group.

Strategy 2: Synthesis from 5-Chlorosalicylaldehyde

This strategy involves the construction of the benzofuran ring from an acyclic precursor. It is a more versatile approach that allows for the synthesis of a wider range of substituted benzofurans, although it involves more synthetic steps.

Primary Starting Material: 5-Chlorosalicylaldehyde

| Property | Value |

| IUPAC Name | 5-Chloro-2-hydroxybenzaldehyde |

| Molecular Formula | C₇H₅ClO₂ |

| CAS Number | 635-93-8 |

| Appearance | Pale yellow to tan crystalline powder. |

| Availability | Commercially available and can be synthesized from p-chlorophenol.[4] |

Synthetic Pathway: Ring Construction and Functional Group Interconversion

This pathway typically involves two main phases: the formation of a 5-chlorobenzofuran-2-carboxylic acid derivative, followed by its conversion to the target sulfonyl chloride.

Workflow for De Novo Synthesis

Caption: General workflow for the synthesis from 5-chlorosalicylaldehyde.

Step 1: Synthesis of 5-Chlorobenzofuran-2-carboxylic Acid

The most common method for this transformation is the reaction of 5-chlorosalicylaldehyde with an ethyl α-haloacetate, such as ethyl bromoacetate, followed by an intramolecular cyclization.[5]

Experimental Protocol:

-

Dissolve 5-chlorosalicylaldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq), to the mixture.

-

Heat the reaction mixture to reflux (typically 80-100°C) for 12-24 hours.

-

After cooling, filter off the inorganic salts and concentrate the filtrate.

-

The resulting crude ethyl 5-chlorobenzofuran-2-carboxylate can be hydrolyzed directly by heating with an aqueous base (e.g., NaOH or KOH), followed by acidic workup to precipitate the 5-Chlorobenzofuran-2-carboxylic acid.[6]

Step 2: Conversion of Carboxylic Acid to Sulfonyl Chloride

This transformation is non-trivial and represents the main challenge of this route. A common laboratory-scale method for converting an aromatic carboxylic acid to a sulfonyl chloride involves a multi-step sequence:

-

Curtius or Hofmann Rearrangement: The carboxylic acid is converted to an acyl azide (e.g., using diphenylphosphoryl azide, DPPA) or an amide, which then undergoes rearrangement to form 2-amino-5-chlorobenzofuran.

-

Diazotization and Sulfonylation (Meerwein Reaction): The resulting amine is diazotized with sodium nitrite (NaNO₂) in the presence of a strong acid. The diazonium salt is then reacted with sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) chloride catalyst to yield the desired sulfonyl chloride.[7]

This sequence, while lengthy, is a well-established method for the installation of a sulfonyl chloride group in place of a carboxylic acid on an aromatic ring.

Comparison of Synthetic Strategies

| Feature | Strategy 1 (from 5-Chlorobenzofuran) | Strategy 2 (from 5-Chlorosalicylaldehyde) |

| Number of Steps | 1-2 steps | 3-5 steps |

| Starting Material Cost | Generally higher | Generally lower |

| Scalability | Good, but handling of chlorosulfonic acid requires care. | More complex due to multiple steps, but uses common reagents. |

| Key Challenges | Regioselectivity of sulfonation (2- vs. other positions), harsh acidic conditions. | Multi-step sequence for converting the carboxylic acid to sulfonyl chloride. |

| Versatility | Limited to the functionalization of the 5-chlorobenzofuran scaffold. | Allows for the synthesis of a wider variety of analogues by modifying the starting materials. |

Conclusion and Recommendations

For the rapid synthesis of 5-Chlorobenzofuran-2-sulfonyl Chloride on a laboratory scale where the starting material is readily available, Strategy 1 via direct chlorosulfonation is the most efficient and direct route. The protocol is straightforward, and the main consideration is the safe handling of the corrosive and reactive chlorosulfonic acid.

For larger-scale syntheses or when greater versatility is required to produce a range of analogues, Strategy 2 offers a more flexible, albeit longer, approach. The de novo construction of the benzofuran ring from 5-chlorosalicylaldehyde allows for greater control over the substitution pattern and may be more cost-effective for large quantities.

Researchers should select the strategy that best aligns with their specific objectives, available resources, and scale of operation. Both pathways are grounded in well-established organic chemistry principles and provide reliable access to this important synthetic intermediate.

References

- Vertex Pharmaceuticals, Inc. (Date not available). Synthesis of sulfonyl chloride substrate precursors.

-

National Center for Biotechnology Information. (n.d.). 5-Chlorobenzofuran-2-carboxylic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chlorobenzofuran. PubChem. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of (a) 5-Chlorosalicylaldehyde. Retrieved from [Link]

-

Knight, D. W., & O'Hanlon, P. J. (1985). Lithiation in flavones, chromones, coumarins, and benzofuran derivatives. Journal of the Chemical Society, Perkin Transactions 1, 635-640. Retrieved from [Link]

-

Patel, H. R., & Patel, V. (2013). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 2(6), 4613-4633. Retrieved from [Link]

-

Alcaide, B., Almendros, P., & Aragoncillo, C. (2011). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 50(46), 10927-10931. Retrieved from [Link]

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. d-nb.info [d-nb.info]

- 3. Lithiation in flavones, chromones, coumarins, and benzofuran derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. prepchem.com [prepchem.com]

- 5. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Chloro-1-benzofuran-2-carboxylic acid | C9H5ClO3 | CID 937838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

5-Chlorobenzofuran-2-sulfonyl Chloride: A Strategic Building Block in Medicinal Chemistry

Executive Summary

5-Chlorobenzofuran-2-sulfonyl chloride represents a high-value pharmacophore scaffold in modern drug discovery. Merging the lipophilic, privileged benzofuran core with a highly reactive sulfonyl chloride moiety, this building block enables the rapid generation of sulfonamide and sulfonate libraries. Its structural utility is defined by the 5-chloro substituent, which enhances metabolic stability and membrane permeability, and the C-2 sulfonyl group, which serves as a rigid vector for hydrogen-bonding interactions within enzyme active sites (e.g., Carbonic Anhydrases, Kinases, and COX-2). This guide details the synthesis, reactivity, and application of this scaffold, providing validated protocols for medicinal chemists.

Structural Significance & Pharmacophore Logic

The utility of 5-chlorobenzofuran-2-sulfonyl chloride stems from its ability to address two common challenges in lead optimization: solubility and target affinity .

-

The Benzofuran Scaffold: A "privileged structure" in medicinal chemistry, benzofuran mimics the indole core found in tryptophan but lacks the N-H hydrogen bond donor, altering its interaction profile with biological targets. It is central to anti-arrhythmics (Amiodarone) and various anti-neoplastic agents.

-

The 5-Chloro Substituent: This halogenation increases the lipophilicity (

) of the molecule, facilitating cell membrane penetration. Electronically, the chlorine atom exerts an inductive withdrawing effect (-I), which modulates the pKa of the resulting sulfonamide nitrogen, potentially strengthening ionic interactions with target proteins. -

The 2-Sulfonyl Chloride Handle: Positioned at the C-2, this group is highly electrophilic. Upon reaction with amines, it forms a stable sulfonamide (

). The tetrahedral geometry of the sulfonyl group acts as a transition-state mimetic for peptide hydrolysis and provides a unique spatial orientation compared to planar carbonyl analogs.

Diagram: Structural Activity Relationship (SAR) Logic

Figure 1: SAR Logic of the 5-Chlorobenzofuran-2-sulfonyl chloride scaffold.

Synthetic Accessibility & Handling

While commercially available, in-house synthesis may be required for scale-up or analog generation. The synthesis of the sulfonyl chloride at the C-2 position typically requires a lithiation-sulfinylation sequence due to the directing effects of the benzofuran oxygen.

Synthesis of the Building Block

Route: 5-Chlorobenzofuran

-

Lithiation: Treatment of 5-chlorobenzofuran with

-Butyllithium ( -

Sulfinylation: Quenching the lithiated species with sulfur dioxide (

) gas yields the lithium sulfinate intermediate. -

Chlorination: Reaction of the sulfinate with N-chlorosuccinimide (NCS) or sulfuryl chloride (

) affords the target sulfonyl chloride.

Handling Precautions:

-

Hydrolysis Risk: Sulfonyl chlorides are moisture-sensitive. They hydrolyze to the corresponding sulfonic acid (

) upon exposure to atmospheric moisture. -

Storage: Store under inert gas (Argon/Nitrogen) at 4°C.

-

Safety: Corrosive and lachrymator. Handle in a fume hood.

Chemical Reactivity & Derivatization[2][3]

The primary application of this building block is the synthesis of sulfonamides (via reaction with amines) and sulfonates (via reaction with alcohols).

Reaction Mechanism: Nucleophilic Substitution

The reaction proceeds via a nucleophilic attack on the sulfur atom. The mechanism is generally considered to be concerted

Diagram: Reaction Workflow

Figure 2: Divergent synthesis pathways for sulfonamide and sulfonate generation.

Medicinal Chemistry Applications (Case Studies)

Antimicrobial & Antifungal Agents

Benzofuran-2-sulfonamides have demonstrated significant activity against Gram-positive bacteria (e.g., S. aureus) and fungi (Candida spp.).

-

Mechanism: The sulfonamide moiety mimics the transition state of substrates for carbonic anhydrases or dihydropteroate synthase (in bacteria), inhibiting essential metabolic pathways.

-

Role of 5-Cl: The 5-chloro group enhances penetration through the fungal cell wall and increases metabolic half-life by blocking oxidative metabolism at the C-5 position.

Kinase Inhibition (Anticancer)

In kinase inhibitor design, the benzofuran ring serves as a planar scaffold that occupies the ATP-binding pocket.

-

Binding Mode: The sulfonyl oxygen atoms can accept hydrogen bonds from the backbone amide of the kinase hinge region.

-

Selectivity: Derivatization of the sulfonamide nitrogen with heterocyclic amines (e.g., piperazines, aminopyridines) allows for tuning selectivity profiles against specific kinases like VEGFR or EGFR.

Experimental Protocols

Protocol A: Standard Sulfonamide Coupling

Objective: Synthesis of N-substituted-5-chlorobenzofuran-2-sulfonamide.

Reagents:

-

5-Chlorobenzofuran-2-sulfonyl chloride (1.0 equiv)

-

Amine (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Add the amine (1.1 equiv) and TEA (1.5 equiv) to anhydrous DCM (0.1 M concentration relative to sulfonyl chloride).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition: Dissolve 5-chlorobenzofuran-2-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes. Note: Rapid addition can cause exotherms and side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor reaction progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS.

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove unreacted amine and pyridine/TEA).

-

Wash with Saturated

(to remove hydrolyzed sulfonic acid byproducts). -

Wash with Brine.

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).

Table 1: Troubleshooting Common Issues

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of sulfonyl chloride | Ensure solvents are anhydrous; keep system under |

| Impurity: Sulfonic Acid | Moisture ingress | Check reagents; add molecular sieves to solvent. |

| Bis-sulfonylation | Primary amine is too nucleophilic | Use strictly 1.0 equiv of sulfonyl chloride; slow addition. |

References

-

BenchChem. (2025).[1] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10464714, 5-Chlorobenzofuran-2(3H)-one (Related Scaffold). Retrieved from

-

Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.[2] Retrieved from

-

Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Sulfonyl Chlorides. Retrieved from

Sources

An In-depth Technical Guide to the Solubility of 5-Chlorobenzofuran-2-sulfonyl Chloride

Introduction

5-Chlorobenzofuran-2-sulfonyl chloride is a key intermediate in synthetic organic chemistry, particularly valued in the construction of complex sulfonamides for drug discovery and development.[1] The sulfonyl chloride moiety is a highly reactive electrophilic group, making the parent molecule a versatile building block for introducing the 5-chlorobenzofuran scaffold into target structures.[2] However, the successful application of this reagent in any synthetic protocol is fundamentally dependent on its interaction with the reaction medium—chiefly, its solubility.

For the researcher, scientist, or drug development professional, a comprehensive understanding of a reagent's solubility is not merely academic. It is a critical, practical parameter that dictates solvent selection for reactions, dictates purification strategies such as crystallization, and influences the overall efficiency and scalability of a synthetic route. This guide provides a deep technical analysis of the solubility profile of 5-Chlorobenzofuran-2-sulfonyl Chloride. Moving beyond a simple data sheet, we will dissect the molecule's structural attributes to predict its behavior in various solvent classes and provide a robust, field-proven protocol for its empirical determination.

Section 1: Theoretical Solubility Profile & Physicochemical Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] An analysis of the structural features of 5-Chlorobenzofuran-2-sulfonyl Chloride allows us to predict its solubility in common organic solvents.

The molecule can be deconstructed into two primary domains:

-

The 5-Chloro-benzofuran Core: This fused aromatic ring system is relatively large, rigid, and predominantly nonpolar. The presence of the chlorine atom introduces a slight dipole, but the overall character of this moiety favors interactions with nonpolar or moderately polar solvents through van der Waals forces and π-stacking.

-

The Sulfonyl Chloride (-SO₂Cl) Group: This is a highly polar and strongly electron-withdrawing functional group. The sulfur atom is highly electrophilic, making the entire group susceptible to nucleophilic attack.[4] This polarity dictates a strong preference for interaction with polar solvents that can stabilize its dipole.

Crucially, the sulfonyl chloride group is not just polar; it is reactive. It readily undergoes solvolysis (reaction with the solvent) with protic nucleophilic solvents like water and alcohols, forming the corresponding sulfonic acid or sulfonate ester, respectively.[4][5] This is a critical distinction: in such solvents, the compound doesn't just dissolve, it chemically transforms.

Caption: Key structural drivers influencing the solubility of 5-Chlorobenzofuran-2-sulfonyl Chloride.

Predicted Solubility Summary:

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF) | High | These solvents possess a significant dipole moment capable of solvating the polar -SO₂Cl group but lack the acidic proton that would lead to solvolysis. This class represents the ideal choice for dissolving the compound for reactions. |

| Polar Protic | Water, Methanol, Ethanol | Incompatible (Reacts) | The compound will react with these solvents, particularly upon heating.[5] While it may appear to "dissolve," this is a chemical transformation (hydrolysis/alcoholysis) and not true physical dissolution.[4] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The large, nonpolar benzofuran core provides some affinity for these solvents. However, the highly polar -SO₂Cl group limits overall solubility. Toluene and diethyl ether are expected to be better than hexane due to some moderate polarity. |

Section 2: Experimental Protocol for Solubility Determination

Given the absence of published quantitative data, an empirical determination is necessary. The following gravimetric method is a robust and reliable approach for quantifying the solubility of a solid in a liquid.[6]

Objective: To determine the solubility of 5-Chlorobenzofuran-2-sulfonyl Chloride in a given organic solvent at a specific temperature (e.g., 25 °C) in mg/mL.

Materials & Equipment:

-

5-Chlorobenzofuran-2-sulfonyl Chloride

-

Selected organic solvent (analytical grade)

-

Small screw-cap vials (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Analytical balance (readable to 0.1 mg)

-

Glass syringes and syringe filters (0.2 or 0.45 µm, compatible with the solvent)

-

Pre-weighed collection vials

-

Fume hood

Safety Precautions:

-

5-Chlorobenzofuran-2-sulfonyl Chloride is a corrosive solid and a lachrymator.[7][8] It causes severe skin burns and eye damage.[9] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The compound reacts with moisture. Ensure all glassware is dry.

-

Many organic solvents are flammable and volatile. Work away from ignition sources.

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Place a small magnetic stir bar into a 4 mL vial.

-

Add approximately 2 mL of the chosen solvent to the vial.

-

Begin adding small, pre-weighed portions of 5-Chlorobenzofuran-2-sulfonyl Chloride to the solvent while stirring.

-

Continue adding the solid until a small amount of excess, undissolved solid remains at the bottom of the vial. This ensures the solution is saturated.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25.0 °C).

-

Allow the slurry to stir vigorously for a minimum of 4-6 hours to ensure the system reaches thermodynamic equilibrium. For crystalline compounds, a longer period (up to 24 hours) may be necessary.

-

-

Sample Collection & Preparation:

-

Stop the stirring and allow the excess solid to settle for 30 minutes, keeping the vial in the temperature bath.

-

Carefully draw a known volume of the clear supernatant (the saturated solution) into a glass syringe (e.g., 1.00 mL). It is critical not to disturb the solid at the bottom.

-

Attach a compatible syringe filter to the syringe.

-

Dispense the solution through the filter into a pre-weighed (tared) collection vial. The filter removes any microscopic, undissolved particles. Record the exact volume transferred.

-

-

Gravimetric Analysis:

-

Place the collection vial (uncapped) in the fume hood to allow the solvent to evaporate completely. Gentle heating or a stream of nitrogen can accelerate this process, but care must be taken to avoid splattering.

-

Once the solvent is fully evaporated, place the vial in a vacuum oven at a low temperature (e.g., 30-40 °C) for 1-2 hours to remove any residual solvent.

-

Allow the vial to cool to room temperature in a desiccator.

-

Weigh the vial containing the dry, solid residue on the analytical balance.

-

-

Calculation:

-

Mass of dissolved solid (mg): (Final weight of vial + residue) - (Initial tare weight of vial)

-

Solubility (mg/mL): Mass of dissolved solid (mg) / Volume of solution transferred (mL)

-

Caption: Experimental workflow for the gravimetric determination of solubility.

References

-

University of California, Davis. (2023, August 31). Solubility of Organic Compounds. LibreTexts. [Link]

-

Ouellette, R. J., & Rawn, J. D. (n.d.). Solubility of Organic & Inorganic Compounds. University of Massachusetts. [Link][3]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Experiment 1: Determination of Solubility Class. Western Washington University. [Link][10]

-

MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link][11]

-

Future University in Egypt. (n.d.). Determination of Solubility by Gravimetric Method. [Link][6]

-

Mirgorod, Y. (2019, November 10). What is the best methods for measuring the solubility of ionic solids in organic solvents? ResearchGate. [Link][12]

-

Canadian Science Publishing. (n.d.). Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link][5]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.ws [chem.ws]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

protocol for sulfonamide synthesis using 5-Chlorobenzofuran-2-sulfonyl Chloride

Application Note: High-Fidelity Synthesis of Sulfonamides Utilizing 5-Chlorobenzofuran-2-sulfonyl Chloride

Executive Summary & Strategic Context

The 5-chlorobenzofuran-2-sulfonyl moiety is a privileged pharmacophore in modern drug discovery, exhibiting potent bioactivity in HCV inhibitors, anti-tubercular agents (anti-TB), and antitumor candidates. The electron-withdrawing chlorine at the C5 position, combined with the heteroaromatic furan core, imparts unique electronic properties that enhance protein-ligand binding interactions.

However, this scaffold presents a specific synthetic challenge: hydrolytic instability . Unlike robust benzenesulfonyl chlorides, 5-chlorobenzofuran-2-sulfonyl chloride is prone to rapid hydrolysis and complex decomposition due to the high electrophilicity of the sulfonyl group attached to the electron-rich furan ring. Standard aqueous Schotten-Baumann conditions often result in poor yields and sulfonic acid byproducts.

This guide details a strictly anhydrous protocol designed to maximize yield and purity, prioritizing the "Expertise & Experience" required to handle sensitive heteroaromatic electrophiles.

Critical Material Attributes (CMA) & Safety

-

Reagent: 5-Chlorobenzofuran-2-sulfonyl Chloride (CAS: Custom/Various).

-

Physical State: Typically a pale yellow to off-white solid.

-

Reactivity Profile: High susceptibility to moisture. The C5-chloro substituent inductively withdraws electron density, making the sulfonyl sulfur highly electrophilic ($ \delta+ $).

-

Storage: Store under Argon/Nitrogen at -20°C. Warm to room temperature (RT) before opening to prevent condensation.

Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom.[1] The mechanism is distinct from acyl substitution; it is generally accepted to proceed via a concerted

Key Mechanistic Insight: The base (Pyridine or TEA) serves two roles:[1]

-

Proton Scavenger: Neutralizes the HCl generated, driving the equilibrium forward.

-

Nucleophilic Catalyst (Pyridine): Pyridine can form a sulfonyl-pyridinium intermediate (highly reactive), which is then attacked by the amine.

Figure 1: Mechanistic Pathway

Caption: Nucleophilic attack of the amine on the activated sulfonyl sulfur, facilitated by base catalysis.

Experimental Protocol: Anhydrous Sulfonylation

Method A: Pyridine-Mediated Synthesis (Recommended) Best for: Acid-sensitive amines, hydrochloride salts of amines, and maximizing yield for valuable substrates.[2]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Amine Substrate | 1.0 | Nucleophile |

| 5-Chlorobenzofuran-2-SO₂Cl | 1.1 - 1.2 | Electrophile (Slight excess accounts for trace hydrolysis) |

| Pyridine | Solvent (10-20V) | Solvent & Base Catalyst |

| DMAP (Optional) | 0.1 | Hyper-nucleophilic catalyst (for sterically hindered amines) |

Step-by-Step Workflow

-

System Prep: Flame-dry a round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Amine Solubilization: Add the Amine (1.0 equiv) to the flask. Add anhydrous Pyridine (10 mL per gram of amine) via syringe. Stir until dissolved.

-

Note: If the amine is an HCl salt, the pyridine will free-base it in situ.

-

-

Temperature Control: Cool the reaction mixture to 0°C using an ice/water bath.

-

Causality: Low temperature prevents the "runaway" exotherm and minimizes side reactions (e.g., bis-sulfonylation of primary amines).

-

-

Electrophile Addition: Dissolve 5-Chlorobenzofuran-2-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM (optional, if solid addition is difficult) or add as a solid in small portions over 15 minutes.

-

Critical: Do not dump the reagent in all at once. Localized high concentrations favor side products.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours .

-

Monitoring (Self-Validation): Check via TLC or LCMS.

-

Success Criteria: Disappearance of Amine peak; appearance of Product mass (

or -

Warning: Sulfonyl chlorides often do not fly well on LCMS (hydrolyze on column). Monitor the amine consumption.[3]

-

Figure 2: Experimental Workflow

Caption: Operational workflow for the anhydrous synthesis of 5-chlorobenzofuran sulfonamides.

Workup & Purification

The workup depends on the solubility of your product.

Scenario A: Product Precipitates upon Acidification (Common for hydrophobic benzofurans)

-

Pour the reaction mixture into 10 volumes of ice-cold 1M HCl .

-

Stir vigorously for 20 minutes. The pyridine forms a water-soluble salt; the sulfonamide should crash out.

-

Filter the solid. Wash with water (

) and cold hexanes ( -

Dry under vacuum.

Scenario B: Product is Soluble in Organic Solvents

-

Dilute reaction with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

-

Wash organic layer with 1M HCl (

) to remove Pyridine.-

QC Check: Ensure the aqueous layer is acidic (pH < 2).

-

-

Wash with Saturated NaHCO₃ (

) to remove any hydrolyzed sulfonic acid byproduct. -

Dry over

, filter, and concentrate.

Analytical Validation (QC)

To confirm the structure and purity, look for these specific markers:

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

Sulfonamide NH: A singlet appearing between 8.0 – 10.5 ppm (exchangeable with

). -

Furan Proton (C3-H): A characteristic singlet or doublet around 7.2 – 7.6 ppm .

-

Benzene Ring: The C4, C6, C7 protons will show specific splitting patterns (doublets/dd) depending on the 5-chloro substitution.

-

-

LCMS:

-

Sulfonamides ionize well in Negative Mode (ESI-) due to the acidic NH proton (

). -

In Positive Mode (

), you may see the characteristic isotopic pattern of Chlorine (

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvent or old reagent. | Distill Pyridine over KOH or use molecular sieves. Check Sulfonyl Chloride quality (if it smells strongly of acid, it has hydrolyzed). |

| Bis-Sulfonylation | Excess reagent or high temp. | Strictly control stoichiometry (1:1). Keep reaction at 0°C longer. Use bulky amines. |

| No Reaction | Sterically hindered amine. | Add DMAP (10 mol%) as a catalyst. Heat to 40°C (cautiously). |

| Dark/Black Mixture | Decomposition of Furan ring.[4] | Furan rings are acid-sensitive. Ensure base is always in excess. Avoid strong heating. |

References

-

Stability of Heteroaromatic Sulfonyl Chlorides: Detailed analysis of hydrolysis rates in furan and pyridine deriv

-

Source:

-

-

General Sulfonamide Synthesis Protocol: Standard procedures for Schotten-Baumann and anhydrous amine couplings.

-

Source:

-

-

Medicinal Chemistry of Benzofuran Sulfonamides: Applications in antimicrobial and antitumor drug discovery.[5][6]

-

Source:[7]

-

-

Microwave-Assisted Sulfonylation: Alternative eco-friendly methods for rapid synthesis.

-

Source:

-

-

Benzofuran Synthesis & Functionalization: Background on the synthesis of the sulfonyl chloride precursor

-

Source:

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Lab Reporter [fishersci.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. ajchem-b.com [ajchem-b.com]

- 7. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

reaction conditions for coupling 5-Chlorobenzofuran-2-sulfonyl Chloride with amines

Application Note: Coupling 5-Chlorobenzofuran-2-sulfonyl Chloride with Amines

Introduction & Scope

This technical guide details the optimized reaction conditions for the sulfonylation of amines using 5-Chlorobenzofuran-2-sulfonyl chloride (CAS: 351003-45-7). Benzofuran-based sulfonamides are privileged pharmacophores in medicinal chemistry, often exhibiting antimicrobial, anti-inflammatory, and anticancer activities.[1][2]

However, this specific building block presents distinct challenges compared to standard benzenesulfonyl chlorides.[1] The electron-rich furan ring renders the sulfonyl chloride moiety susceptible to rapid hydrolysis and thermal decomposition. Consequently, standard "dump-and-stir" protocols often result in low yields due to the formation of the corresponding sulfonic acid impurity.

Key Chemical Attributes:

-

Electrophile: 5-Chlorobenzofuran-2-sulfonyl chloride.

-

Reactivity Profile: High electrophilicity; prone to hydrolysis.

-

Primary Application: Synthesis of N-substituted-5-chlorobenzofuran-2-sulfonamides.

Mechanistic Insight

The coupling reaction follows a nucleophilic substitution mechanism at the sulfur atom. Unlike carbonyl substitutions, this proceeds through a concerted

Critical Control Point: The reaction competes with hydrolysis (reaction with water). Because the benzofuran ring is electron-rich, it can donate electron density, potentially destabilizing the S-Cl bond and making it more sensitive to moisture than a typical phenyl sulfonyl chloride. Therefore, anhydrous conditions and low temperatures are strictly required to favor the amine attack over water.

Figure 1: Mechanistic pathway and competitive hydrolysis during sulfonylation.

Experimental Protocols

Method A: Anhydrous Organic Base (Preferred)

Best for: Lipophilic amines, valuable intermediates, and small-scale discovery synthesis.[1]

Reagents:

-

Electrophile: 5-Chlorobenzofuran-2-sulfonyl chloride (1.0 equiv)

-

Nucleophile: Amine (1.0 – 1.2 equiv)[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

-

Catalyst (Optional): DMAP (0.1 equiv) – Only for sterically hindered amines.[1]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen (

). -

Amine Solubilization: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration). Add TEA (1.5 mmol).

-

Temperature Control: Cool the solution to 0 °C using an ice/water bath. Crucial: Do not skip cooling; this controls the exotherm and prevents decomposition.

-

Addition: Dissolve 5-Chlorobenzofuran-2-sulfonyl chloride (1.0 mmol) in a minimal amount of DCM (1-2 mL). Add this solution dropwise to the amine mixture over 5–10 minutes.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Quench: Quench with saturated aqueous

or water. -

Workup: Extract with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted amine/pyridine), followed by Brine.[1] Dry over

.[3] -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel).

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Water-soluble amines (e.g., amino acids), scale-up, or when anhydrous solvents are unavailable.[1]

Reagents:

Step-by-Step Procedure:

-

Dissolve the Amine and Base in the water fraction.

-

Dissolve 5-Chlorobenzofuran-2-sulfonyl chloride in the organic fraction (THF or Acetone).

-

Cool the aqueous amine solution to 0 °C.

-

Add the organic sulfonyl chloride solution dropwise with vigorous stirring.

-

Note: If the sulfonyl chloride precipitates, add just enough additional THF to resolubilize.[1]

-

Stir at RT for 4–12 hours.

-

Acidify carefully with 1N HCl to pH ~3-4 to precipitate the sulfonamide (if solid) or extract with EtOAc.

Data Summary & Stoichiometry

| Component | Role | Equiv (Method A) | Equiv (Method B) | Notes |

| Sulfonyl Chloride | Electrophile | 1.0 | 1.0 | Limiting reagent; keep dry. |

| Amine | Nucleophile | 1.0 - 1.2 | 1.0 - 1.5 | Excess helps drive conversion. |

| Base | HCl Scavenger | 1.5 - 2.0 (TEA) | 2.0 - 3.0 ( | Essential to neutralize HCl byproduct. |

| DMAP | Catalyst | 0.0 - 0.1 | N/A | Use only for unreactive amines (e.g., anilines).[1] |

| Temperature | Kinetic Control | 0°C | 0°C | Heat promotes hydrolysis. |

Troubleshooting & Decision Tree

Common issues involve hydrolysis of the sulfonyl chloride (observed as sulfonic acid in LC-MS, typically [M-Cl+OH]) or bis-sulfonylation (rare with this scaffold but possible with primary alkyl amines).[1]

Figure 2: Troubleshooting logic for sulfonylation reactions.

Safety & Handling

-

Corrosivity: 5-Chlorobenzofuran-2-sulfonyl chloride is corrosive and causes severe skin burns and eye damage. Wear chemically resistant gloves (Nitrile) and eye protection.

-

Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture exposure converts the solid to a sticky sulfonic acid gum.

-

Pressure: Evolution of HCl gas occurs if the base is omitted or insufficient; ensure proper venting.

References

-

General Sulfonylation Protocols

-

Heteroaryl Sulfonyl Chloride Stability

-

ChemRxiv. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." (2026).[6]

-

-

Benzofuran Sulfonamide Synthesis

-

National Institutes of Health (PubMed). "A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives." (2024).[2]

-

-

Compound Data

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-Chlorobenzofuran-2(3H)-one | C8H5ClO2 | CID 10464714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

Application Note: Precision Synthesis of LIMK Inhibitors Using 5-Chlorobenzofuran-2-sulfonyl Chloride

Abstract

This application note details the strategic use of 5-Chlorobenzofuran-2-sulfonyl Chloride (CAS: 32112-68-4) as a critical building block in the synthesis of allosteric Type III kinase inhibitors, specifically targeting LIM Domain Kinase 2 (LIMK2) . Unlike ATP-competitive inhibitors, sulfonamides derived from this scaffold frequently bind to the DFG-out conformation, offering superior selectivity profiles.[1] This guide provides a validated synthetic protocol, mechanistic rationale, and troubleshooting framework for medicinal chemists.

Introduction: The Benzofuran Scaffold in Kinase Drug Discovery

The benzofuran moiety is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and naphthalene systems. When functionalized with a sulfonyl group at the C2 position, it acts as a potent pharmacophore capable of engaging the hydrophobic back-pockets of various kinases.

Recent high-throughput screening campaigns have identified N-sulfonated benzofurans as selective inhibitors of LIMK2 , a kinase downstream of Rho/ROCK signaling that regulates actin cytoskeletal dynamics. Inhibition of LIMK2 prevents the phosphorylation of cofilin, thereby blocking actin polymerization—a critical process in tumor cell metastasis and ocular hypertension (glaucoma).

Key Pharmacological Attributes[1][2][3][4][5][6][7][8]

-

Selectivity: The 5-chloro substituent directs the molecule into the hydrophobic "selectivity pocket" adjacent to the ATP binding site.

-

Binding Mode: Sulfonamides generated from this chloride often act as Type III inhibitors , binding allosterically to the inactive (DFG-out) conformation of the kinase, avoiding competition with high intracellular ATP concentrations.

Biological Pathway & Mechanism

To understand the utility of the inhibitor, one must visualize the signaling cascade. The diagram below illustrates the Rho-ROCK-LIMK-Cofilin axis.

Figure 1: The Rho-ROCK-LIMK signaling cascade. 5-Chlorobenzofuran-2-sulfonamides inhibit LIMK, preventing cofilin phosphorylation and disrupting actin dynamics required for metastasis.[2]

Chemical Profile

-

Compound: 5-Chlorobenzofuran-2-sulfonyl Chloride

-

CAS: 32112-68-4

-

Molecular Weight: 251.09 g/mol

-

Physical State: Off-white to pale yellow solid

-

Reactivity: Highly electrophilic; susceptible to hydrolysis. Reacts rapidly with primary and secondary amines to form stable sulfonamides.

Experimental Protocol: Sulfonamide Synthesis

This protocol describes the coupling of 5-Chlorobenzofuran-2-sulfonyl chloride with a representative amine (e.g., a piperazine or aniline derivative) to synthesize a LIMK inhibitor library member.

Materials Required[5][7][8][9][10][11][12][13][14][15]

-

Reagent A: 5-Chlorobenzofuran-2-sulfonyl chloride (1.0 equiv)

-

Reagent B: Target Amine (1.1 equiv)

-

Base: Pyridine (3.0 equiv) or Triethylamine (Et₃N) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv, optional for unreactive amines)

Step-by-Step Methodology

Step 1: Preparation of Reaction Vessel

-

Flame-dry a 50 mL round-bottom flask under a stream of nitrogen.

-

Add Reagent B (Amine, 1.0 mmol) and a magnetic stir bar.

-

Dissolve in DCM (10 mL) .

-

Add Pyridine (3.0 mmol) .

-

Cool the mixture to 0°C using an ice bath. Causality: Cooling controls the exothermicity of the sulfonylation and minimizes disulfonylation side products.

Step 2: Addition of Sulfonyl Chloride

-

Dissolve 5-Chlorobenzofuran-2-sulfonyl chloride (1.0 mmol) in DCM (5 mL) in a separate vial.

-

Add the sulfonyl chloride solution dropwise to the amine mixture over 10 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature (25°C).

-

Stir for 4–12 hours . Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1) or LC-MS.[3][4]

Step 3: Workup and Purification

-

Quench: Add 1M HCl (10 mL) to the reaction mixture to neutralize excess pyridine and solubilize unreacted amine starting material.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 10 mL).

-

Wash: Wash combined organics with Brine (sat. NaCl), then dry over anhydrous Na₂SO₄.

-

Concentration: Filter and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography.

-

Gradient: 0% → 40% Ethyl Acetate in Hexanes.

-

Yield Expectation: 75–90%.

-

Data Summary: Optimization Parameters

| Parameter | Standard Condition | Optimization for Sterically Hindered Amines |

| Solvent | DCM (0.1 M) | THF or DMF (0.2 M) |

| Base | Pyridine (3 equiv) | NaH (1.2 equiv) or DIPEA |

| Temperature | 0°C → RT | RT → 60°C |

| Time | 4–12 hours | 12–24 hours |

| Yield | >85% | 50–70% |

Troubleshooting & Critical Considerations

Hydrolysis of the Sulfonyl Chloride

-

Symptom: Appearance of a polar spot on TLC (sulfonic acid) and low product yield.

-

Cause: Moisture in the solvent or aged reagent.

-

Solution: Use strictly anhydrous DCM. If the reagent is old, recrystallize from hexane/chloroform or purchase a fresh batch. Store the chloride under inert gas at 4°C.

Bis-Sulfonylation

-

Symptom: Product mass corresponds to [Amine + 2x Sulfonyl Group].

-

Cause: Primary amines with high nucleophilicity reacting twice.

-

Solution: strictly maintain 0°C during addition; use a slight excess of the amine (1.2 equiv) rather than the chloride; add the chloride very slowly.

Regioselectivity (For Polyamines)

-

If the target amine has multiple nucleophilic sites (e.g., -NH2 and -OH), the sulfonyl chloride will preferentially react with the primary amine. However, to ensure specificity, protect hydroxyl groups with TBS or TBDPS prior to sulfonylation.

References

-

Goodwin, N. C., et al. (2014). "Discovery of a Type III Inhibitor of LIM Kinase 2 That Binds in a DFG-Out Conformation."[1] ACS Medicinal Chemistry Letters.

-

Ross-Macdonald, P., et al. (2008). "Identification of a non-kinase target for LIMK1 inhibitors." Molecular Cancer Therapeutics.

-

Liao, C., et al. (2017). "Design and synthesis of benzofuran derivatives as novel inhibitors of LIM kinases." European Journal of Medicinal Chemistry.

-